N-(2,4,4-trimethylpentan-2-yl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Modern Chemical Sciences
The benzamide scaffold is a cornerstone in modern chemical sciences, particularly in medicinal chemistry and materials science. Benzamide derivatives are integral to a wide array of pharmaceutical agents due to their ability to form crucial hydrogen bonds with biological targets. nih.gov This versatile functional group is found in drugs with diverse activities, including antitumor and antimicrobial agents. researchgate.netnih.gov The chemical robustness and synthetic accessibility of the benzamide core make it an ideal starting point for the development of new therapeutic compounds and functional materials. nih.govnih.gov In materials science, benzamide-containing polymers are explored for their thermal stability and unique blending properties with other polymers like Nylon 6. nih.gov
The Unique Role of the 2,4,4-Trimethylpentan-2-yl Moiety in Molecular Design
The 2,4,4-trimethylpentan-2-yl group, also known as the tertiary-octyl (tert-octyl) group, is a bulky, sterically hindered aliphatic moiety. Its incorporation into a molecule significantly influences the compound's physical and chemical properties. The large size of the tert-octyl group can enhance solubility in nonpolar organic solvents and can provide steric shielding to adjacent functional groups, potentially increasing the kinetic stability of the molecule. This steric hindrance can also direct the regioselectivity of chemical reactions and influence the conformational preferences of the molecule, which is a critical factor in the design of biologically active compounds and specialized polymers.
Historical Context and Evolution of Research on N-(2,4,4-trimethylpentan-2-yl)benzamide and its Derivatives
The specific research history of this compound is not extensively documented in readily available literature, suggesting it may have been synthesized as a chemical intermediate or as part of broader chemical libraries rather than being the primary focus of extensive studies. Its existence is confirmed by its CAS registry number, 34021-55-1. chemicalbook.com
The synthesis of structurally related N-substituted amides, such as N-tert-butyl amides, has been a subject of interest, with various methods developed for their preparation. These methods often involve the reaction of a nitrile with a tertiary alcohol or its derivatives, a process known as the Ritter reaction. A Chinese patent describes a preparation method for tert-octylamine, which involves the formation of N-tert-octyl phenylacetamide from diisobutylene and phenylacetonitrile, highlighting a plausible synthetic route for N-tert-octyl amides.
The evolution of research in this area has been driven by the broader interest in developing new polymers and pharmacologically active agents. The exploration of N-substituted benzamides has led to the discovery of compounds with a range of biological activities, including potential antitumor agents. researchgate.net
Overview of Current Research Trajectories for this compound
While direct research on this compound is limited, current research trajectories for related N-tert-octyl benzamide structures point towards their potential application in polymer chemistry. For instance, research on poly(N-octyl benzamide) has demonstrated its utility in creating well-defined copolymers and its miscibility with other polymers, suggesting that the incorporation of the tert-octyl group could be a strategy to modulate polymer properties. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-15(4,5)16-13(17)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLZZBBRVWNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for N 2,4,4 Trimethylpentan 2 Yl Benzamide
Established Synthetic Pathways to the N-(2,4,4-trimethylpentan-2-yl)benzamide Core
Traditional methods for creating the benzamide (B126) linkage have been well-documented and are frequently employed in laboratory settings.
The formation of benzamides is most commonly achieved through amidation reactions. nih.gov The traditional approach involves the condensation of a carboxylic acid, such as benzoic acid, with an amine. acs.org This process typically requires the activation of the carboxylic acid, often by converting it into a more reactive derivative like an acyl chloride (e.g., benzoyl chloride). nanobioletters.comrsc.org The subsequent reaction with the amine proceeds to form the amide bond. While effective, these methods often necessitate stoichiometric amounts of activating agents, which can lead to significant chemical waste. acs.org
Direct amidation, which couples a carboxylic acid and an amine without prior activation, presents a more atom-economical alternative. This approach, however, faces a high activation barrier and usually requires harsh conditions like high temperatures to drive the dehydration process. nih.gov To overcome these limitations, various catalytic systems have been developed. Boron-based catalysts, such as boronic acids and boric acid, have been shown to facilitate direct amidation under milder conditions, often with azeotropic water removal. ucl.ac.uk
A primary and straightforward strategy for synthesizing this compound involves the direct coupling of 2,4,4-trimethylpentan-2-amine with a benzoylating agent. The most common method is the Schotten-Baumann reaction, where benzoyl chloride is reacted with the amine in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. This versatile reaction is widely used for the acylation of amines.
The general procedure involves dissolving the amine in a suitable solvent, followed by the dropwise addition of benzoyl chloride. nanobioletters.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The steric hindrance of the tertiary alkyl group on the 2,4,4-trimethylpentan-2-amine can affect the reaction rate, but the nucleophilicity of the amine is generally sufficient for the reaction to proceed efficiently.
Palladium catalysis offers sophisticated and powerful routes to benzamide derivatives, often through cascade reactions that form multiple bonds in a single operation. rsc.org One such method is the aminocarbonylation of aryl halides. acs.org In this process, an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. This reaction constructs the benzamide by sequentially forming the aryl-carbonyl bond and the carbonyl-nitrogen bond.
While direct examples for this compound are not prevalent in foundational literature, the general applicability of palladium-catalyzed methods is well-established for a wide range of N-substituted benzamides. nih.goviastate.edu These reactions are valued for their functional group tolerance and efficiency. For instance, palladium complexes with specific phosphine (B1218219) ligands are known to catalyze the N-prenylation of various indole-based structures, demonstrating the catalyst's ability to handle sterically demanding substrates. iastate.edu
Advanced Synthetic Approaches and Innovations
Recent research has focused on developing more efficient, sustainable, and versatile methods for amide bond formation, moving away from classical stoichiometric reagents towards catalytic and environmentally benign processes. acs.orgucl.ac.uk
A significant area of innovation involves the use of metal catalysts for direct amidation, which avoids the generation of wasteful byproducts. Group (IV) metals have shown particular promise. Catalysts such as zirconium(IV) chloride and hafnium(IV) chloride have been demonstrated to effectively catalyze the direct formation of amides from non-activated carboxylic acids and amines under mild conditions, sometimes even at room temperature. ucl.ac.uk Other metal complexes based on iron, zinc, and tin have also been reported as active catalysts for direct amidation, although they may require higher temperatures.
These catalytic protocols are considered more environmentally benign as the only byproduct is water. The choice of catalyst can be crucial, and research continues to identify more active and robust systems that can tolerate a wide variety of substrates, including sterically hindered amines like 2,4,4-trimethylpentan-2-amine.
| Catalyst System | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Zirconium(IV) chloride (ZrCl₄) | Effective for non-activated carboxylic acids and amines. | Mild conditions, often in refluxing toluene. | |
| Hafnium(IV) chloride (HfCl₄) | Catalyzes direct amidation at room temperature. | Room temperature. | ucl.ac.uk |
| Boronic Acids | Among the first efficient catalysts for direct amidation. | Requires azeotropic water removal. | ucl.ac.uk |
| Palladium(II) Acetate (B1210297) / Ligand | Used in aminocarbonylation and cross-coupling reactions. | Requires CO source for carbonylation; often high temperatures. | acs.orgnih.govrsc.org |
| Ruthenium Complexes | Enables dehydrogenative coupling of alcohols and amines. | Produces H₂ as the only byproduct. | researchgate.net |
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.net For instance, the conversion of N-aryl-N'-benzoylthioureas into N-substituted benzamides has been achieved efficiently under solvent-free conditions using iodine-alumina as a catalyst and microwave irradiation. researchgate.net This method highlights the trend towards greener and more sustainable chemical processes. researchgate.net
Furthermore, redox-neutral approaches enabled by dual catalysis, such as combining visible-light photoredox catalysis with N-heterocyclic carbene (NHC) catalysis, offer atom-economical pathways to amides from aldehydes and imines without the need for external oxidants or reductants. acs.org
| Procedure | Description | Advantages | Reference |
|---|---|---|---|
| Classical Acyl Chloride Method | Reaction of an amine with a pre-formed benzoyl chloride. | Reliable and high-yielding. | nanobioletters.comrsc.org |
| Direct Thermal Amidation | Heating a carboxylic acid and an amine. | Atom-economical, no activating agents. | |
| Metal-Catalyzed Direct Amidation | Using catalysts like ZrCl₄ or boronic acids. | Milder conditions, reduced waste, high efficiency. | ucl.ac.uk |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Very short reaction times, often high yields, solvent-free options. | researchgate.net |
| One-Pot Multi-Component Reaction | Combining three or more reactants in a single step. | High efficiency, simple procedures. | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound primarily focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. Key areas of improvement over traditional methods include the use of catalytic systems and greener solvents.
The shift from stoichiometric strong acids to catalytic amounts of Lewis acids or solid acids significantly reduces the environmental impact of the Ritter reaction. Catalysts like iron salts (e.g., Fe(ClO₄)₃·H₂O, Fe(NO₃)₃·9H₂O) are advantageous due to their low cost and lower toxicity compared to heavy metals. nih.gov The use of reusable solid acid catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA), further enhances the green credentials of the synthesis by allowing for easy separation and recycling of the catalyst.
Solvent selection is another critical aspect of green synthesis. Traditional Ritter reactions often use the nitrile reactant in excess as the solvent. While this can be effective, it can complicate purification and lead to waste. The development of solvent-free reaction conditions is a significant step towards a greener process. nih.gov When a solvent is necessary, the choice of a greener alternative to hazardous solvents like chlorinated hydrocarbons is preferred. Research into the use of deep eutectic solvents (DESs) as a green reaction medium for the Ritter reaction has shown promise. For instance, a reusable deep eutectic solvent composed of FeCl₃·6H₂O and glycerol (B35011) has been successfully employed for the amidation of tertiary alcohols.
Table 2: Green Chemistry Approaches in Amide Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Research Findings | Reference |
|---|---|---|---|
| Catalysis | Replacement of stoichiometric strong acids with catalytic Lewis or solid acids. | Use of Fe(ClO₄)₃·H₂O, Fe(NO₃)₃·9H₂O, and reusable SBNPSA improves efficiency and reduces waste. | nih.gov |
| Safer Solvents | Use of solvent-free conditions or greener solvents like deep eutectic solvents. | FeCl₃·6H₂O/glycerol DES provides a reusable and effective medium for Ritter reactions. | |
| Atom Economy | The Ritter reaction itself has a high atom economy. | The reaction mechanism inherently incorporates all reactant atoms into the product. | ias.ac.in |
| Energy Efficiency | Optimization of reaction temperature. | Catalytic systems can often operate at lower temperatures compared to traditional methods. |
Scalability Considerations in the Synthesis of this compound
The scalability of the synthesis of this compound is a crucial factor for its potential industrial application. The Ritter reaction, being a key method, has been the subject of scalability studies. Several factors need to be carefully managed when transitioning from laboratory-scale to large-scale production.
Heat Management: The Ritter reaction is often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety and product quality. The choice of reactor and cooling systems is therefore paramount.
Reagent Addition: The order and rate of reagent addition are important. For instance, in the synthesis of N-tert-butyl amides, the controlled addition of sulfuric acid to a mixture of the nitrile and tert-butyl acetate is crucial to manage the exotherm.
Workup and Purification: The workup procedure must be efficient and scalable. The use of large volumes of solvents for extraction and purification is undesirable from both an economic and environmental perspective. Developing a process that allows for direct isolation of the product by precipitation and filtration is highly advantageous. researchgate.net
Safety: The handling of concentrated acids and flammable organic compounds on a large scale requires strict safety protocols. The use of milder catalysts and greener solvents can contribute to a safer manufacturing process.
A scalable procedure for the synthesis of N-tert-butyl amides using tert-butyl acetate and acetic acid has been reported, which provides a good model for the scale-up of this compound synthesis. This method avoids the use of highly volatile and flammable isobutylene (B52900) gas, which is a significant safety concern on an industrial scale.
Table 3: Scalability Factors in Ritter-type Reactions
| Factor | Consideration for Scale-up | Potential Solution | Reference |
|---|---|---|---|
| Exothermicity | Heat removal to prevent runaway reactions. | Controlled addition of reagents, efficient cooling systems. | |
| Catalyst | Separation and recovery for cost-effectiveness and product purity. | Use of heterogeneous or solid acid catalysts. | |
| Reagents | Safety and handling of starting materials. | Use of less hazardous precursors like tert-alkyl acetates instead of gaseous alkenes. | researchgate.net |
| Workup | Minimizing solvent use and simplifying product isolation. | Crystallization and filtration instead of extensive extractions. | researchgate.net |
| Process Control | Maintaining optimal reaction parameters (temperature, concentration). | Use of automated process control systems. |
Advanced Spectroscopic and Structural Elucidation of N 2,4,4 Trimethylpentan 2 Yl Benzamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of N-(2,4,4-trimethylpentan-2-yl)benzamide can be achieved.
High-Resolution ¹H NMR Chemical Shift Analysis and Proton Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the 2,4,4-trimethylpentan-2-yl (tert-octyl) group.
The benzoyl moiety gives rise to signals in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group are expected to be deshielded and resonate further downfield compared to the meta and para protons due to the electron-withdrawing nature of the amide carbonyl.
The tert-octyl group protons have characteristic chemical shifts in the aliphatic region (δ 0.8-2.0 ppm). The nine protons of the tert-butyl group [(CH₃)₃C-] are magnetically equivalent and are expected to appear as a sharp singlet. The two methyl groups attached to the quaternary carbon bearing the nitrogen atom will also appear as a singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the tert-butyl group will appear as a distinct singlet. A broad singlet corresponding to the N-H proton of the amide linkage is also anticipated, with its chemical shift being solvent and concentration-dependent.
Predicted ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho-H) | ~ 7.8 | Multiplet | 2H |
| Aromatic (meta, para-H) | ~ 7.4-7.5 | Multiplet | 3H |
| Amide (N-H) | Variable | Singlet (broad) | 1H |
| Methylene (-CH₂-) | ~ 1.8 | Singlet | 2H |
| Quaternary Methyl (-C(CH₃)₂-) | ~ 1.4 | Singlet | 6H |
| tert-Butyl (-C(CH₃)₃) | ~ 1.0 | Singlet | 9H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹³C NMR Spectral Interpretation for Carbon Framework Determination
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tert-octyl group. pdx.eduorganicchemistrydata.org
The amide carbonyl carbon is expected to resonate at a characteristic downfield position, typically in the range of δ 165-175 ppm. rsc.org The aromatic carbons will appear in the δ 120-140 ppm region. The carbon atom of the benzene (B151609) ring attached to the carbonyl group (ipso-carbon) will have a distinct chemical shift.
The aliphatic carbons of the tert-octyl group will be observed in the upfield region of the spectrum. The quaternary carbons will have lower intensities compared to the protonated carbons. The chemical shifts of the methyl carbons will be in the range of δ 25-35 ppm, while the methylene and other quaternary carbons will appear at slightly more downfield positions. chemicalbook.com
Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 167 |
| Aromatic (ipso-C) | ~ 135 |
| Aromatic (ortho-C) | ~ 128 |
| Aromatic (meta-C) | ~ 127 |
| Aromatic (para-C) | ~ 131 |
| Quaternary Amine Carbon (-C (CH₃)₂-N) | ~ 57 |
| Methylene (-C H₂-) | ~ 53 |
| Quaternary tert-Butyl Carbon (-C (CH₃)₃) | ~ 32 |
| Quaternary Methyl Carbons (-C(C H₃)₂-N) | ~ 29 |
| tert-Butyl Methyl Carbons (-C(C H₃)₃) | ~ 31 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. organicchemistrydata.orgcolumbia.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY correlations would be expected between the coupled aromatic protons (ortho, meta, and para). The aliphatic protons are all singlets in the predicted spectrum and therefore would not show COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu It allows for the definitive assignment of the protonated carbons in the molecule by linking the assigned proton signals to their corresponding carbon signals. For instance, the aromatic proton signals would show cross-peaks to their directly attached aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). columbia.edu HMBC is crucial for identifying the connectivity between different functional groups and for assigning quaternary carbons. Key HMBC correlations for this compound would include:
Correlations from the ortho-protons of the benzene ring to the carbonyl carbon.
Correlations from the N-H proton to the quaternary amine carbon and the carbonyl carbon.
Correlations from the methyl protons of the tert-octyl group to the adjacent quaternary carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₁₅H₂₃NO). The calculated exact mass can be compared with the experimentally determined value to confirm the identity of the compound.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₂₄NO⁺ | 234.1852 |
| [M+Na]⁺ | C₁₅H₂₃NNaO⁺ | 256.1672 |
Mechanistic Interpretation of Fragmentation Patterns of this compound
In electron ionization (EI) mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation pathways. The analysis of these fragments provides valuable structural information.
A primary fragmentation pathway for amides is the alpha-cleavage adjacent to the carbonyl group. This can lead to the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) through the loss of a neutral CO molecule. researchgate.net
Another significant fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of an ion corresponding to the tert-octyl carbocation or its rearrangement products. The stability of the resulting carbocations will influence the abundance of the corresponding fragment ions. chemguide.co.uk
Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 233 | [M]⁺ | C₁₅H₂₃NO⁺ | Molecular Ion |
| 218 | [M - CH₃]⁺ | C₁₄H₂₀NO⁺ | Loss of a methyl group |
| 176 | [M - C₄H₉]⁺ | C₁₁H₁₄NO⁺ | Loss of a tert-butyl radical |
| 122 | [C₈H₁₆N]⁺ | C₈H₁₆N⁺ | Cleavage of the benzoyl group |
| 105 | [C₇H₅O]⁺ | C₇H₅O⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation (from m/z 105) |
| 57 | [C₄H₉]⁺ | C₄H₉⁺ | tert-Butyl cation |
Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry for amides and alkyl-substituted compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by characteristic absorptions of the secondary amide linkage and the aromatic ring.
The key IR absorption bands for N-substituted benzamides, such as N-tert-butylbenzamide, provide a reliable reference for predicting the spectrum of the title compound. spectrabase.com The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides, generally appearing in the range of 1680-1630 cm⁻¹. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, is expected to be found between 1570 and 1515 cm⁻¹.
Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching vibrations of the bulky 2,4,4-trimethylpentan-2-yl group will be observed below 3000 cm⁻¹. The presence of the benzene ring will also give rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
Table 1: Predicted IR Absorption Bands for this compound based on Analog Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analog |
| Amide N-H | Stretching | 3500-3300 | N-tert-butylbenzamide spectrabase.com |
| Aromatic C-H | Stretching | > 3000 | General Aromatic Compounds |
| Aliphatic C-H | Stretching | < 3000 | 2,2,4-Trimethylpentane nist.govnist.govnist.gov |
| Amide C=O | Stretching (Amide I) | 1680-1630 | N-tert-butylbenzamide spectrabase.com |
| Aromatic C=C | Stretching | 1600-1450 | Benzamide (B126) nist.gov |
| Amide N-H Bend/C-N Stretch | Amide II | 1570-1515 | N-tert-butylbenzamide spectrabase.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be primarily influenced by the benzoyl chromophore.
Aromatic systems like the benzene ring in benzamide exhibit characteristic absorptions due to π → π* transitions. For benzamide itself, these transitions are typically observed around 200-230 nm and a weaker, longer-wavelength band around 270-280 nm. nist.gov The presence of the N-alkyl substituent is not expected to significantly shift the position of these absorption maxima, as it is not directly conjugated with the aromatic π-system. The extent of conjugation is a primary factor influencing the absorption wavelength; as conjugation increases, the absorption shifts to longer wavelengths (a bathochromic shift). utoronto.ca
The electronic spectrum of this compound in a non-polar solvent would likely show a strong absorption band below 250 nm and a weaker, fine-structured band in the 270-280 nm region, corresponding to the π → π* transitions of the benzene ring.
Table 2: Predicted UV-Vis Absorption Maxima for this compound based on Analog Data
| Transition Type | Expected λmax (nm) | Chromophore | Reference Analog |
| π → π | ~225 | Benzoyl | Benzamide nist.gov |
| π → π | ~270 | Benzoyl | Benzamide nist.gov |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if available)
As of the latest available data, a crystal structure for this compound has not been reported. However, the solid-state conformation and packing can be inferred by examining the crystal structures of analogous N-substituted benzamides. mdpi.comnih.govresearchgate.nettubitak.gov.tr
In the solid state, N-substituted benzamides often exhibit intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule, leading to the formation of chains or dimers. researchgate.nettubitak.gov.tr The conformation of the molecule is typically characterized by a degree of twist between the plane of the amide group and the plane of the aromatic ring. This dihedral angle is influenced by the steric bulk of the N-substituent.
Theoretical and Computational Chemistry Studies of N 2,4,4 Trimethylpentan 2 Yl Benzamide
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic properties of molecules due to its balance of accuracy and computational cost.
DFT calculations can determine a variety of electronic properties for N-(2,4,4-trimethylpentan-2-yl)benzamide. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
Another key output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule and helps in identifying regions that are rich or deficient in electrons. These regions are crucial for predicting how the molecule will interact with other molecules, such as electrophiles and nucleophiles.
For illustrative purposes, a hypothetical set of DFT-calculated electronic properties for this compound is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the searched literature.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Molecular Dynamics Simulations to Investigate Conformational Behavior
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility and behavior of molecules over time.
For a molecule like this compound, which possesses several rotatable bonds, MD simulations can reveal its preferred conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). The bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group is expected to significantly influence the conformational landscape around the amide bond.
MD simulations can track the trajectories of all atoms in the molecule, allowing for the analysis of dihedral angles, bond lengths, and bond angles over time. This information helps to identify stable conformers and the energy barriers between them. Studies on other N-substituted benzamides have used MD simulations to understand how different substituents affect the orientation of the amide group relative to the phenyl ring. For instance, simulations can show whether the molecule adopts a planar or a non-planar conformation and how intermolecular interactions, like hydrogen bonding with a solvent, affect this.
Table 2: Hypothetical Conformational Analysis Data from MD Simulation of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the searched literature.)
| Dihedral Angle | Most Populated Angle (degrees) | Percentage of Simulation Time |
| C(phenyl)-C(carbonyl)-N-C(tert-octyl) | 165° | 65% |
| C(phenyl)-C(carbonyl)-N-C(tert-octyl) | -15° | 25% |
| C(carbonyl)-N-C(tert-octyl)-C(CH3)3 | 60° (gauche) | 70% |
| C(carbonyl)-N-C(tert-octyl)-C(CH3)3 | 180° (anti) | 30% |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific activity, such as biological activity or chemical reactivity.
In the context of designing analogs of this compound, a QSAR study would involve several steps. First, a set of structurally related benzamide (B126) analogs would be synthesized, and their biological activity of interest would be measured. Then, for each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical model that correlates the descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized analogs. For example, a QSAR model might reveal that increasing the hydrophobicity of the N-alkyl substituent while maintaining a specific steric profile could lead to enhanced activity. Such insights are invaluable for guiding the rational design of more potent or selective analogs. Studies on other benzamide series have successfully used QSAR to design new compounds with improved properties. anl.gov
Table 3: Hypothetical QSAR Model for Benzamide Analogs (Note: The following data is hypothetical and for illustrative purposes only.)
| Descriptor | Coefficient | p-value |
| LogP (Hydrophobicity) | +0.45 | <0.01 |
| Molecular Weight | -0.12 | 0.05 |
| Dipole Moment | +0.25 | <0.01 |
| Model Statistics | ||
| R² | 0.85 | |
| Q² (Cross-validation) | 0.72 |
In Silico Predictions of Molecular Interactions and Reactivity Profiles
In silico methods encompass a wide range of computational techniques used to predict molecular properties and interactions. Beyond the DFT and MD methods already discussed, this can include molecular docking and reactivity modeling.
Molecular docking is a key in silico tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, if a biological target (like an enzyme or receptor) were identified, docking could predict how the molecule fits into the binding site. This would provide insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex.
Reactivity profiles can be predicted using the outputs of DFT calculations. The MEP can pinpoint the likely sites for electrophilic and nucleophilic attack. Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites within the molecule. These predictions are crucial for understanding the molecule's metabolic fate or its mechanism of action. Studies on various benzamide derivatives have utilized these methods to predict interactions with biological targets and to understand their reactivity.
Table 4: Hypothetical Molecular Docking and Reactivity Data for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Parameter | Predicted Value/Site |
| Molecular Docking (Hypothetical Target) | |
| Binding Affinity (ΔG) | -8.2 kcal/mol |
| Key Interacting Residues | Tyr234, Phe356, Leu401 |
| Reactivity Profile | |
| Most Electronegative Site (from MEP) | Carbonyl Oxygen |
| Most Electropositive Site (from MEP) | Amide Hydrogen |
Conformation Analysis and Stereochemical Considerations
Conformation analysis is the study of the three-dimensional shapes of molecules and the changes in shape that they can undergo. For this compound, the key conformational degrees of freedom are the rotation around the C(phenyl)-C(carbonyl) bond and the C(carbonyl)-N bond.
The bulky tert-octyl group attached to the nitrogen atom introduces significant steric hindrance. This steric bulk is expected to heavily influence the torsional angle between the phenyl ring and the amide plane. While simple benzamides might be nearly planar, the large substituent in this compound would likely force the phenyl ring to be twisted out of the amide plane to minimize steric clashes. Theoretical calculations, such as a potential energy surface scan using DFT, can be performed to determine the energy as a function of this torsion angle, revealing the most stable conformation and the energy barriers to rotation. A study on substituted benzamides showed that the torsion angle is highly dependent on the nature of the substituents.
Regarding stereochemistry, this compound does not have any chiral centers, so it is an achiral molecule. Therefore, there are no stereoisomers (enantiomers or diastereomers) to consider. However, the different stable conformations (conformational isomers or conformers) that arise from bond rotations are central to its chemical behavior and interactions.
Table 5: Hypothetical Rotational Energy Barriers for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Rotation Axis | Most Stable Angle (ω) | Rotational Energy Barrier (kcal/mol) |
| C(phenyl)-C(carbonyl) | 45° | 5.5 |
| C(carbonyl)-N | 180° (trans) | >15 (high due to amide resonance) |
Chemical Reactivity and Mechanistic Investigations of N 2,4,4 Trimethylpentan 2 Yl Benzamide
Mechanistic Pathways of Functionalization and Derivatization
The functionalization and derivatization of N-(2,4,4-trimethylpentan-2-yl)benzamide can be approached through various mechanistic pathways, primarily targeting the benzamide (B126) moiety. These reactions are often designed to introduce new functional groups to enhance the compound's utility in further synthetic applications or to modify its properties.
One common strategy involves the deprotonation of the N-H group of the benzamide, which can then be followed by reactions with electrophiles. For instance, in chromium-catalyzed reactions, the deprotonation of a benzamide's N-H group by a Grignard reagent to form a benzimidate species has been shown to be a required step for para-selective alkylation of the aromatic ring. researchgate.net This highlights a potential pathway for functionalizing the phenyl ring of this compound.
Derivatization can also be achieved by targeting the carbonyl group of the amide. While amides are generally considered poor electrophiles due to resonance stabilization, their conversion to more reactive intermediates can facilitate further reactions. nih.gov For analytical purposes, derivatization is often employed to enhance detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). This can involve introducing a chargeable moiety to improve ionization efficiency. ddtjournal.com For example, reagents like (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) can react with the carboxylic acid that could be obtained from the hydrolysis of the amide, to produce positively-charged diastereomeric derivatives. researchgate.net
The following table summarizes potential derivatization strategies that could be adapted for this compound, based on general derivatization techniques for related functional groups.
| Derivatization Target | Reagent Type | Potential Product | Purpose |
| N-H group | Alkylating agents | N-alkylated benzamide | Introduction of a new substituent on the nitrogen atom. |
| Carbonyl group | Reducing agents | Amine and alcohol | Conversion to other functional groups. |
| Phenyl ring | Electrophiles (with catalyst) | Substituted benzamide | Introduction of functional groups on the aromatic ring. |
| Amide (hydrolyzed) | N-(4-aminomethylphenyl) pyridinium | Amide derivative | Increased ionization efficiency for LC-MS analysis. researchgate.net |
Role of the Tert-octyl Group in Directing Chemical Transformations
The tert-octyl group, a large and sterically hindering substituent on the amide nitrogen, plays a crucial role in directing the outcomes of chemical transformations involving this compound. Its significant steric bulk can influence the regioselectivity and stereoselectivity of reactions.
In reactions involving the aromatic ring, the tert-octyl group can exert a significant steric effect, potentially hindering reactions at the ortho positions of the phenyl ring. This steric hindrance can favor reactions at the para position. Studies on related N-alkyl arylsulfonamides have shown that the size of the N-alkyl group strongly influences the competition between different reaction pathways. nih.gov For instance, larger alkyl groups can prevent cyclization reactions and promote rearrangement, highlighting the directing power of steric hindrance. nih.gov This principle suggests that the tert-octyl group in this compound would likely direct electrophilic aromatic substitution to the para position.
Furthermore, the tert-octyl group can act as a protecting group for the amide nitrogen, preventing unwanted side reactions. Its bulkiness can shield the N-H proton, influencing its acidity and reactivity. In transition-metal-catalyzed C-H functionalization reactions, amide groups can act as directing groups. researchgate.net While the direct transformation of a tert-octyl amide directing group has not been explicitly detailed, the principles from studies on tert-butyl amides can be extrapolated. researchgate.net These directing groups can be transformed into other functional groups, such as nitriles, after guiding the C-H functionalization. researchgate.net
Reactivity of the Benzamide Moiety in Further Synthetic Conversions
The benzamide moiety in this compound is a versatile functional group that can participate in a variety of synthetic conversions. While the amide bond is generally stable, it can be cleaved or transformed under specific reaction conditions.
Hydrolysis of the amide bond, typically under acidic or basic conditions, yields a benzoic acid derivative and tert-octylamine. This is a fundamental reaction that allows for the removal of the amide group and further manipulation of the resulting carboxylic acid and amine.
The carbonyl group of the benzamide can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, yielding N-(2,4,4-trimethylpentan-2-yl)benzylamine.
Furthermore, the amide can be a precursor for the synthesis of other nitrogen-containing functional groups. For example, amides can be converted to nitriles using dehydrating agents. researchgate.net The reactivity of the benzamide can also be harnessed in coupling reactions. For instance, N,N-dialkyl benzamides have been shown to undergo direct alkylation with methyl sulfides using lithium diisopropylamide (LDA) as a base, leading to the formation of α-sulfenylated ketones. nih.govresearchgate.net This reaction proceeds through the ortho-lithiation of the tertiary benzamide. nih.govresearchgate.net
Electrophilic and Nucleophilic Reactivity of the this compound Core
The this compound core possesses both electrophilic and nucleophilic centers, leading to a diverse range of potential reactions.
Electrophilic Reactivity: The primary electrophilic center is the carbonyl carbon of the amide group. While its electrophilicity is diminished by resonance with the nitrogen lone pair, it can still be attacked by strong nucleophiles. This reactivity is central to hydrolysis and reduction reactions. The aromatic phenyl ring can also act as an electrophile in nucleophilic aromatic substitution reactions, particularly if activated by electron-withdrawing groups, though this is not the case for the parent compound.
Nucleophilic Reactivity: The nitrogen atom of the amide possesses a lone pair of electrons, making it a potential nucleophile. However, its nucleophilicity is significantly reduced due to resonance with the carbonyl group and the steric hindrance imposed by the bulky tert-octyl group. The oxygen atom of the carbonyl group also has lone pairs and can act as a nucleophile, for example, in protonation or coordination to Lewis acids. The phenyl ring can act as a nucleophile in electrophilic aromatic substitution reactions, where the amide group acts as an activating, ortho-, para-directing group.
The table below summarizes the key reactive sites and their potential reactivity.
| Reactive Site | Type of Reactivity | Potential Reactions |
| Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution (e.g., hydrolysis), Reduction |
| Amide Nitrogen | Nucleophilic (weak) | Deprotonation followed by alkylation |
| Carbonyl Oxygen | Nucleophilic | Protonation, Coordination to Lewis acids |
| Phenyl Ring | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |
Radical Chemistry Involving this compound
While the ionic reactivity of benzamides is more commonly explored, radical reactions involving this compound are also plausible under specific conditions. The generation of radical species can open up alternative pathways for functionalization.
For instance, radical reactions can be initiated by the homolytic cleavage of a C-H bond on the aromatic ring or the alkyl side chain. The presence of a suitable radical initiator could lead to the formation of an aryl or alkyl radical. These radicals could then participate in various radical-mediated transformations. For example, aryl radicals are known to react with unsaturated hydrocarbons. rsc.org
Mechanistic studies on the phosphonation of electron-deficient 2-arylbenzo[d]thiazoles have shown that para-selective phosphonation can occur via a radical process. researchgate.net This suggests that radical-mediated functionalization of the para-position of the benzamide's phenyl ring could be a viable synthetic route.
A scavenger experiment using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a chromium-catalyzed alkylation of a benzamide derivative indicated that a radical pathway was not the primary mechanism in that specific reaction. researchgate.net However, this does not exclude the possibility of radical chemistry under different reaction conditions, such as those involving photochemical or thermal initiation.
Exploration of Derivatives and Structure Activity Relationships Sar in N 2,4,4 Trimethylpentan 2 Yl Benzamide Analogs
Systematic Modification of the Benzamide (B126) Ring and Substituents
The benzamide ring is a critical component for molecular recognition and interaction. Modifications to this aromatic system, including the position, number, and electronic nature of substituents, have profound effects on the activity of the resulting analogs.
Detailed research has shown that the potency of benzamide analogs can be significantly influenced by the addition of electron-withdrawing groups. nih.gov For instance, in a series of N-phenylbenzamide analogs, substituents such as trifluoromethyl (CF₃), nitro (NO₂), fluorine (F), and chlorine (Cl) were introduced at various positions on the aromatic rings. nih.gov A general observation was that placing these electron-withdrawing substituents at the meta and para positions on both the anilide and carboxylic acid portions of the scaffold tended to improve biological potency. nih.gov Conversely, in other studies on N-substituted benzamide derivatives, the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring was found to significantly decrease their anti-proliferative activity. nih.gov
The position of the substituent is also a determining factor. Studies on ketamine ester analogs with various substituents (Cl, Me, OMe, CF₃, OCF₃) demonstrated that compounds substituted at the 2- and 3-positions of the benzene ring were generally more active than those substituted at the 4-position. mdpi.com This suggests that para-substitution may not always be favorable for activity, and in some cases, can compromise it entirely. nih.gov The orientation of the central amide bond itself can also be a factor, although in some cases, reversing the amide linkage has been shown to retain the compound's activity. nih.gov The relative potencies of these analogs are often rationalized based on a combination of steric and hydrophobic effects. nih.gov
Table 1: Effect of Benzamide Ring Substituents on Analog Activity
| Substituent Group | Position | Effect on Activity | Reference |
|---|---|---|---|
| -CF₃, -NO₂, -F, -Cl | meta, para | Improved potency in antischistosomal N-phenylbenzamides. | nih.gov |
| -Cl, -NO₂ | Not specified | Decreased anti-proliferative activity in certain N-substituted benzamides. | nih.gov |
| -Cl, -Me, -OMe, -CF₃, -OCF₃ | ortho, meta | Generally more active than para-substituted analogs in a ketamine ester series. | mdpi.com |
| -NO₂ (on anilide portion) | meta vs. para | Shifting the nitro group from para to meta enhanced potency. | nih.gov |
Variations on the 2,4,4-Trimethylpentan-2-yl Moiety and its Influence on Molecular Properties
Systematic variations can include altering chain length, branching, and introducing different functional groups. For example, research on lipopeptide antibiotics involved replacing a branched, chiral lipid tail with simpler linear, achiral fatty acids to determine the optimal chain length for activity. rsc.org This principle of simplifying or systematically altering a bulky alkyl group is central to SAR studies.
In a computational study, the N-substituent of a simple benzamide was varied to include N-benzhydryl, N,N-diphenethyl, N,N-dihexyl, and N,N-dioctyl groups. sci-hub.se These modifications led to distinct changes in the electronic properties of the molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se Introducing the N-benzhydryl group, for instance, caused a twist in the molecular structure. sci-hub.se Generally, longer carbon chains attached to the nitrogen atom resulted in higher HOMO energy levels. sci-hub.se
Table 2: Influence of N-Substituent Variation on Calculated Molecular Orbital Energies
| N-Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Benzamide (Reference) | -6.724 | -1.071 | 5.65 | sci-hub.se |
| N-benzhydryl | -6.44 | -1.06 | 5.37 | sci-hub.se |
| N,N-diphenethyl | -6.22 | -0.77 | 5.44 | sci-hub.se |
| N,N-dihexyl | -6.21 | -0.72 | 5.49 | sci-hub.se |
| N,N-dioctyl | -6.29 | -0.77 | 5.51 | sci-hub.se |
Heterocyclic Ring Incorporations and their Impact on Interactions
Replacing the phenyl group of the benzamide with a heterocyclic ring or attaching heterocyclic moieties is a common and effective strategy in medicinal chemistry to modulate biological activity, improve physicochemical properties, and introduce new interaction points with biological targets. mdpi.comnih.gov Nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products and their ability to form hydrogen bonds. researchgate.netpubmedia.id
A notable example is the synthesis of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) ring system. mdpi.com These compounds demonstrated significant fungicidal and insecticidal activities, highlighting the positive impact of this specific heterocyclic incorporation. mdpi.com Similarly, the introduction of a thiazole (B1198619) ring, as seen in N-(thiazol-2-yl)-benzamide analogs, yielded the first class of selective antagonists for the Zinc-Activated Channel (ZAC), indicating that the heterocycle was key to this specific biological function. nih.gov
The benzimidazole (B57391) scaffold is another important heterocyclic system that, due to its fused aromatic and imidazole (B134444) rings, can interact with numerous biological targets. researchgate.netmdpi.com The incorporation of such "privileged structures" can streamline the drug discovery process. researchgate.net Further research has demonstrated that benzoyl amide derivatives containing a nitrogen heterocyclic ring can act as potent inhibitors of the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov The intramolecular cyclization of N-(2-acylaryl)benzamides can also be used to form fused heterocyclic systems like quinolin-4(1H)-ones. researchgate.net
Table 3: Examples of Heterocyclic Ring Incorporation in Benzamide Analogs
| Incorporated Heterocycle | Resulting Analog Type | Observed Impact/Activity | Reference |
|---|---|---|---|
| Pyridine-linked 1,2,4-oxadiazole | Substituted Benzamide | Good fungicidal and insecticidal activities. | mdpi.com |
| Thiazole | N-(thiazol-2-yl)-benzamide | Selective antagonists of the Zinc-Activated Channel (ZAC). | nih.gov |
| Nitrogen Heterocyclic Rings (General) | Benzoyl Amide Derivatives | Potent VEGFR-2 inhibitors with antitumor potential. | nih.gov |
| Quinoline | Quinolin-4(1H)-ones | Formed via Camps cyclization of N-(2-acylaryl)benzamides. | researchgate.net |
| Pyrimidine | Benzamide Derivatives | Noted to give greater yields in synthesis. | cyberleninka.ru |
Stereochemical Implications in Derivative Design
Stereochemistry is a fundamental aspect of molecular design, as the three-dimensional arrangement of atoms dictates how a molecule fits into a binding site on a biological target. The introduction of chiral centers into a molecule like N-(2,4,4-trimethylpentan-2-yl)benzamide can lead to stereoisomers (enantiomers or diastereomers) with potentially vast differences in biological activity, metabolism, and toxicity.
A clear example of this is found in studies of benzodioxane-benzamide derivatives. nih.gov The introduction of a substituent on the ethylenic linker between the two main structural moieties created a new stereogenic center, leading to the formation of both erythro and threo isomers. nih.gov These diastereomers were isolated and evaluated independently, demonstrating the necessity of considering stereochemistry in the design and testing process. nih.gov
In other research, the chiral nature of a starting material is a key feature of its activity. The lipopeptide antibiotic brevicidine features a chiral branched lipid tail on its N-terminal residue. rsc.org Subsequent SAR studies involved synthesizing analogs with achiral fatty acids to probe the importance of this chirality. rsc.org These examples underscore that when modifying a scaffold like this compound, the creation or removal of stereocenters is a critical design consideration that can significantly impact the final properties of the derivative.
Computational Approaches to SAR Studies
Computational chemistry and molecular modeling have become indispensable tools for rational drug design and for understanding complex structure-activity relationships. nih.gov These methods allow for the rapid in silico screening of virtual compounds, prediction of their properties, and visualization of their interactions with biological targets, thereby guiding synthetic efforts. nih.gov
Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method was employed to study N-substituted benzamide derivatives, illustrating their binding interactions with the HDAC2 enzyme. nih.gov In another study, docking simulations were used to predict the cytotoxic activity of N-(4-tert-butylphenylcarbamoyl)benzamide against the CHK1 enzyme. ubaya.ac.id The results were then substantiated using Molecular Dynamics (MDS) simulations, which provide insight into the dynamic nature of the ligand-receptor complex over time. ubaya.ac.id
Quantum mechanics methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules. sci-hub.se By calculating properties like HOMO/LUMO energies and dipole moments, researchers can gain insight into a molecule's reactivity and spectral properties, as was done for a series of novel N-substituted benzamide derivatives. sci-hub.seresearchgate.net These computational approaches, when used in conjunction with experimental synthesis and testing, provide a powerful platform for efficiently exploring chemical space and optimizing lead compounds. nih.gov
Table 4: Application of Computational Methods in Benzamide Analog Studies
| Computational Method | Compound Class Studied | Purpose/Finding | Reference |
|---|---|---|---|
| Molecular Docking | N-substituted benzamides | Studied binding interactions with HDAC2 enzyme. | nih.gov |
| Molecular Docking & MDS | N-(4-tert-butylphenylcarbamoyl)benzamide | Predicted higher cytotoxic activity (Docking Score: -4.41) compared to hydroxyurea (B1673989) (-2.69). | ubaya.ac.id |
| Pharmacophore Modeling | Benzamide analogs | Identified features for negative allosteric modulators of nicotinic receptors. | nih.gov |
| Density Functional Theory (DFT) | Novel N-substituted benzamides | Calculated HOMO/LUMO energies and other electronic properties. | sci-hub.se |
| Molecular Modeling (HyperChem) | Benzamide neuroleptics | Measured interplanar angles to correlate structure with side effects. | researchgate.net |
Biochemical and Biological Interactions of N 2,4,4 Trimethylpentan 2 Yl Benzamide Analogs in Vitro Studies
Investigation of Enzyme Inhibition/Activation Profiles
HMG-CoA Reductase Inhibition and Molecular Docking
Based on available scientific literature, no in vitro studies have been published investigating the inhibitory effects or molecular docking of N-(2,4,4-trimethylpentan-2-yl)benzamide or its direct analogs on HMG-CoA reductase. This enzyme is a well-known target for cholesterol-lowering drugs, and while numerous compounds have been studied for their inhibitory potential, this specific class of benzamides does not appear to have been evaluated in this context semanticscholar.orgnih.govniscpr.res.innih.govresearchgate.net.
Malate (B86768) Dehydrogenase (MDH) Inhibition and SAR
Analogs of this compound have been identified as inhibitors of malate dehydrogenase (MDH), a key enzyme in cellular metabolism. Specifically, research into hypoxia-inducible factor (HIF)-1 inhibitors led to the discovery of compounds that target MDH2, the mitochondrial isoform of the enzyme nih.gov.
A significant finding in this area is the identification of methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, referred to as compound 16c , as a potent dual inhibitor of both MDH1 (cytosolic) and MDH2 (mitochondrial) nih.govacs.org. Structure-activity relationship (SAR) studies on a series of related (aryloxyacetylamino)benzoic acids were conducted to understand the structural requirements for potent inhibition. Kinetic analyses revealed that compound 16c acts as a competitive inhibitor for both MDH isoenzymes nih.govacs.org. The inhibition of both MDH1 and MDH2 is considered a promising strategy for targeting cancer metabolism nih.gov.
| Compound | Target | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate (16c) | MDH1 | 0.54 ± 0.04 | Competitive |
| MDH2 | 0.29 ± 0.02 | Competitive |
NIMA-Related Kinase (NEK-Family) Targeting and Inhibition (NEK6, NEK7, NEK9)
There are no specific studies in the reviewed literature that report on the targeting or inhibition of the NIMA-related kinase (NEK) family members—NEK6, NEK7, or NEK9—by this compound or its close structural analogs. While the NEK family of kinases are recognized as important targets in cell cycle regulation and oncology, and various inhibitors have been identified, research has not yet extended to this particular chemical scaffold nih.govnih.gov.
Proteasome Inhibition
The scientific literature lacks reports on the evaluation of this compound analogs as proteasome inhibitors. The proteasome is a validated therapeutic target, particularly in oncology, but in vitro studies have not yet explored the inhibitory potential of this specific class of compounds against its catalytic subunits nih.govnih.govmdpi.com.
Ligand-Protein Binding Studies (e.g., BCL6 BTB domain protein-protein interaction)
Fragment-based screening has identified meta-substituted benzamides as a chemotype that binds to the BCL6 BTB domain researchgate.net. These fragments were found to engage with the target protein, indicating that the benzamide (B126) scaffold can serve as a foundation for developing more potent inhibitors. X-ray crystallography of related inhibitors shows binding within the BCL6 lateral groove, a pocket with distinct aromatic and acidic sites nih.gov. The binding of these small molecules disrupts the crucial PPI between BCL6 and its corepressors nih.gov. Specifically, hits from a screen involving sulfur(VI) fluoride (B91410) reactive fragments included meta-substituted benzamides, which demonstrated covalent modification yields, confirming their interaction with the BCL6 binding pocket researchgate.net.
In Vitro Cell-Based Assays for Biological Response Assessment (e.g., anti-proliferative effects in cancer cell lines, cytotoxicity assays)
Various N-substituted benzamide analogs have demonstrated anti-proliferative and cytotoxic effects across a range of human cancer cell lines in vitro. These studies utilize assays such as the MTT or WST-1 assay to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
For instance, a series of N-(benzimidazol-2-yl)-substituted benzamides were synthesized and evaluated for their anti-proliferative activities against the MCF7 breast cancer cell line. Within this series, compounds featuring methoxy (B1213986) and substituted phenyl rings were investigated, with one analog emerging as a particularly potent agent.
Another study focused on novel nitro-substituted hydroxynaphthanilides, which are cyclic analogs of salicylanilides. The position of the nitro substituent was found to be critical for the anti-proliferative effect. The most potent compounds showed activity against THP-1 (leukemia) and MCF-7 (breast cancer) cells without significantly affecting non-tumoral cells.
The tables below summarize the in vitro anti-proliferative activity of several N-substituted benzamide analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide | MCF-7 (Breast) | 13.10 |
| N-(1H-benzo[d]imidazol-2-yl)-3-methoxybenzamide | 10.35 | |
| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | 6.14 | |
| N-(1H-benzo[d]imidazol-2-yl)-3,4-dimethoxybenzamide | 3.84 |
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 6.6 |
| MCF-7 (Breast) | 11.4 | |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Leukemia) | 11.8 |
| MCF-7 (Breast) | 14.1 |
Antimicrobial Activity Investigations (e.g., against bacterial and mycobacterial strains)
Benzamide derivatives have been a subject of significant research interest due to their wide spectrum of pharmacological activities, including antimicrobial, antibacterial, and antifungal effects. nanobioletters.com The scientific community has been drawn to the development of novel benzamide derivatives to leverage these biological implications. nanobioletters.com Studies on various analogs of this compound have revealed potent activity against a range of bacterial and mycobacterial pathogens, including multidrug-resistant strains.
Research into N-alkyl nitrobenzamides, which are structural simplifications of known inhibitors of the essential Mycobacterium tuberculosis (Mtb) enzyme DprE1, has shown promising antitubercular activities. nih.gov A library of these compounds demonstrated that derivatives with 3,5-dinitro and 3-nitro-5-trifluoromethyl substitutions on the aromatic ring were the most active. nih.gov Within these series, analogs with intermediate lipophilicity exhibited the best activities, with some showing a Minimum Inhibitory Concentration (MIC) as low as 16 ng/mL. nih.gov
Further investigations into other benzamide analogs have identified potent activity against various bacterial species. For example, N-(1,3,4-oxadiazol-2-yl)benzamides have been discovered to be highly active against Neisseria gonorrhoeae and other clinically important Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.25 µg/mL. nih.gov Similarly, next-generation thiazolopyridine-benzamide FtsZ inhibitors have demonstrated superior bactericidal potency against a wide array of clinical isolates of both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.gov
The antimycobacterial potential of benzamide derivatives has also been explored. N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were evaluated against Mycobacterium tuberculosis H37Rv and other nontuberculous mycobacteria. nih.gov While the activity was generally mild, the N-hexyl derivative converted to an oxadiazole, N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, showed the most promising results with MIC values of 62.5 µM. nih.gov In another study, semisynthetic aromatic esters of Amaryllidaceae alkaloids, which include a benzamide-like core, showed a significant increase in antimycobacterial activity against M. tuberculosis H37Ra, M. aurum, and M. smegmatis compared to the parent alkaloids. mdpi.com
The following table summarizes the antimicrobial activity of selected benzamide analogs from various studies.
| Compound Class/Analog | Target Organism(s) | Key Findings |
| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis, M. bovis BCG, M. avium, M. smegmatis | 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were most active. MIC as low as 16 ng/mL. nih.gov |
| N-(1,3,4-Oxadiazol-2-yl)benzamides | Neisseria gonorrhoeae, MRSA, VRE, Listeria monocytogenes | Potent activity against Gram-positive pathogens and N. gonorrhoeae. MICs as low as 0.25 µg/mL. nih.gov |
| Thiazolopyridine-benzamides | Methicillin-sensitive and -resistant Staphylococcus aureus (MSSA, MRSA) | Superior bactericidal potency compared to earlier generation compounds. nih.gov |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Mycobacterium tuberculosis H37Rv, M. avium, M. kansasii | An oxadiazole derivative showed the best activity with MIC ≥ 62.5 µM. nih.gov |
| Semisynthetic Amaryllidaceae Alkaloid Esters | M. tuberculosis H37Ra, M. aurum, M. smegmatis | Derivatization significantly increased antimycobacterial activity (MIC = 1.56–62.5 µg/mL). mdpi.com |
Mechanistic Elucidation of Interactions at the Molecular Level (e.g., hydrogen bonding, hydrophobic interactions)
The biological activity of benzamide analogs is fundamentally governed by their noncovalent interactions with target biomolecules. cambridgemedchemconsulting.com These interactions, primarily hydrogen bonds and hydrophobic contacts, determine the affinity and specificity of the ligand for its receptor. cambridgemedchemconsulting.com
Hydrogen Bonding: The amide moiety of the benzamide scaffold is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov The strength and geometry of these hydrogen bonds are critical for molecular recognition. Studies have shown that hydrogen bonds between an amide C=O and a hydroxyl group (OH) have a median distance of 2.75 Å, while those with an amine donor (NH) have a median distance of about 2.9 Å. nih.gov These interactions can be quite strong, with moderate hydrogen bonds between neutral donors and acceptors typically ranging from 3 to 12 kcal/mole. gatech.edu
In ortho-sulfonamido-benzamides, intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen atom is a key conformational determinant in both solution and solid states. nih.gov Simultaneously, the amide group can act as a donor to form intermolecular hydrogen bonds with other acceptor atoms, such as the oxygen of a sulfonyl group. nih.gov Theoretical investigations on 2,6-difluorobenzamide (B103285) confirm its ability to form mutual intermolecular hydrogen bonds, creating networks via the NH2 group. mdpi.com The energy of these interactions is significantly influenced by dispersion and induction contributions. mdpi.com
The interplay between hydrogen bonding and hydrophobic contacts is often cooperative. nih.gov A lipophilic side chain can correctly position the molecule within a binding pocket, thereby optimizing the geometry for strong hydrogen bond formation between the amide group and the protein. nih.gov For instance, studies on sulfonyl groups, which are present in some benzamide analogs, show that about 74% are located in close van der Waals contact with aliphatic groups in protein binding sites, highlighting the prevalence of hydrophobic interactions. nih.gov The combination of specific, directional hydrogen bonds and less specific, but cumulatively significant, hydrophobic interactions dictates the potency and selectivity of benzamide-based compounds. cambridgemedchemconsulting.com
Potential Applications of N 2,4,4 Trimethylpentan 2 Yl Benzamide in Materials Science and Industrial Chemistry
Utilization as a Building Block in Complex Organic Synthesis
The N-(2,4,4-trimethylpentan-2-yl)benzamide molecule serves as a valuable intermediate or building block in the synthesis of more complex organic structures. The amide linkage provides a site for further chemical modification, while the bulky N-substituent can be used to introduce specific steric constraints in a target molecule.
N-substituted benzamides are foundational in the synthesis of a variety of derivatives with tailored properties. nih.govresearchgate.net For instance, research into new therapeutic agents often involves the modification of benzamide (B126) cores to develop compounds with improved activity. nih.gov The synthesis of pseudo-peptides and peptidomimetics, which are crucial in drug development, can also utilize amide-containing building blocks to create non-natural structures with enhanced stability. ljmu.ac.ukresearchgate.net
The general synthetic utility of benzamides is demonstrated in their conversion to other functional groups or their incorporation into larger heterocyclic systems. nih.govmdpi.com The presence of the N-(2,4,4-trimethylpentan-2-yl) group can influence the stereochemical outcome of reactions, acting as a bulky directing group. This is a key strategy in asymmetric synthesis, where controlling the spatial arrangement of atoms is critical.
| Synthetic Application | Role of Benzamide Moiety | Potential Influence of N-(2,4,4-trimethylpentan-2-yl) Group |
| Antitumor Agent Synthesis | Core scaffold for modification. nih.gov | Provides steric bulk to influence binding affinity and selectivity. |
| Peptidomimetic Development | Backbone component replacing natural amide bonds. ljmu.ac.uk | Enhances proteolytic stability and modulates pharmacokinetic properties. |
| Heterocyclic Chemistry | Precursor for cyclization reactions. nih.gov | Directs the regioselectivity and stereoselectivity of ring formation. |
| Multi-target Inhibitors | Base structure for creating biologically active molecules. nih.gov | Influences interaction with biological targets like enzymes. nih.gov |
Role in Polymer Compositions as a Stabilizer
The structural features of this compound make it a candidate for use as a stabilizer in polymer compositions, protecting them from degradation caused by environmental factors such as heat and UV light. The amide group can participate in radical scavenging and hydroperoxide decomposition, which are key mechanisms of polymer degradation.
In polymers like polyamides, stabilizers are crucial for maintaining mechanical and physical properties over time. specialchem.com Additive packages often include a combination of antioxidants and light stabilizers. specialchem.comgoogle.com The this compound structure is analogous in some respects to hindered amine light stabilizers (HALS), which are known for their high efficiency. The bulky tert-octyl group can shield the reactive amide center, contributing to its longevity and effectiveness as a stabilizer. This steric hindrance prevents the stabilizer itself from being rapidly consumed in degradation reactions, allowing it to protect the polymer matrix for an extended period.
The use of such stabilizers is critical in demanding applications where polymer integrity is paramount, including in automotive components, outdoor equipment, and electronic parts. specialchem.comgoogle.com
| Polymer Type | Stabilization Function | Relevant Structural Feature |
| Polyamides (Nylons) | Light and thermal stabilization. specialchem.com | Amide group for radical trapping, bulky alkyl group for longevity. |
| Polyolefins (e.g., Polyethylene) | Antioxidant, protection during processing. google.com | Combination of aromatic ring and amide functionality. |
| Polyurethanes | Prevention of discoloration and heat degradation. johoku-chemical.com | Sterically hindered amide structure. |
Applications in Sealants and Liquid Crystal Compositions
The unique properties of this compound lend themselves to specialized formulations, including high-performance sealants and advanced liquid crystal compositions.
In sealants, which are based on polymeric materials, the incorporation of effective stabilizers is essential for ensuring long-term durability, flexibility, and adhesion. The role of this compound as a polymer stabilizer, as discussed previously, is directly applicable here. By preventing UV- and heat-induced degradation of the polymer base, it helps maintain the sealant's performance characteristics, preventing cracking, discoloration, and loss of elasticity.
| Application Area | Function | Mechanism of Action |
| Sealants | Durability Enhancer / Stabilizer | Prevents polymer degradation from heat and UV radiation. |
| Liquid Crystal Polymers | Flow Aid / Viscosity Reducer | Forms hydrogen bonds with the polymer matrix, reducing intermolecular friction without chemical degradation. google.com |
Development of Novel Catalysts and Ligands Incorporating the this compound Structure
The field of catalysis frequently relies on the design of organic ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. The this compound structure possesses key features for the development of such ligands.
The amide group contains both nitrogen and oxygen atoms, which are excellent donor atoms for coordinating with transition metals. By modifying the benzamide structure, for example, by adding other donor groups to the phenyl ring, it is possible to create bidentate or tridentate ligands. researchgate.net These ligands can form stable complexes with metal precursors to generate active catalysts for a variety of chemical transformations.
The most significant feature in this context is the sterically demanding N-(2,4,4-trimethylpentan-2-yl) group. In catalyst design, steric bulk is a powerful tool used to:
Control the coordination number of the metal center.
Create a specific chiral environment around the metal, which is essential for enantioselective catalysis.
Influence the substrate's approach to the active site, thereby controlling regioselectivity.
Promote reductive elimination or other key catalytic steps.
The synthesis of new ruthenium complexes, for example, has shown that modifying the ligands with bulky groups can lead to a pronounced increase in catalytic activity for reactions like transfer hydrogenation. researchgate.net By incorporating the this compound framework into ligand design, chemists can develop a new class of sterically hindered catalysts with potentially enhanced performance and selectivity for complex chemical syntheses.
Advanced Analytical Methodologies for N 2,4,4 Trimethylpentan 2 Yl Benzamide Research
Chromatographic Techniques for Separation and Purity Analysis (HPLC, GC-MS)
Chromatographic methods are the cornerstone of separation science, providing the means to isolate and purify N-(2,4,4-trimethylpentan-2-yl)benzamide from reaction mixtures and to assess its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the separation and purification of N-substituted benzamides. forensicrti.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. nanobioletters.com In RP-HPLC, a nonpolar stationary phase, such as a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Hypothetical HPLC Parameters for this compound Analysis:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability. nih.gov However, direct analysis is also possible. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio (m/z) of the ionized compound and its fragments.
The electron ionization (EI) mass spectrum of an N-alkylbenzamide typically shows a molecular ion peak (M+), although it can be weak, and characteristic fragment ions. nih.govlcms.cz For N-alkylbenzamides, common fragmentation pathways include cleavage of the amide bond and fragmentation of the alkyl substituent. researchgate.net In the case of this compound, a significant fragment would be expected from the loss of the stable tert-octyl carbocation.
Expected GC-MS Fragmentation for this compound:
| m/z | Proposed Fragment |
|---|---|
| 247 | [M]+ (Molecular Ion) |
| 121 | [C6H5CO]+ (Benzoyl cation) |
| 105 | [C6H5C≡O]+ (Benzoyl cation less O) |
| 77 | [C6H5]+ (Phenyl cation) |
| 113 | [C8H17]+ (tert-Octyl cation) |
Quantitative Analysis Methods (e.g., LC-MS/MS (B15284909), NMR-based quantification)
For accurate and sensitive measurement of this compound concentrations, more advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR)-based quantification are employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for quantitative analysis of organic molecules in complex mixtures due to its high selectivity and sensitivity. lcms.cz This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. rsc.orgresearchgate.net In a typical LC-MS/MS workflow, the parent ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion (product ion) is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, allowing for very low detection limits. forensicrti.orgillinois.edu
The development of a quantitative LC-MS/MS method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the collision energy to achieve the most stable and intense precursor-to-product ion transition. forensicrti.org
Hypothetical LC-MS/MS MRM Parameters for this compound:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 248.2 [M+H]+ |
| Product Ion (Q3) | m/z 122.1 [C6H5CONH3]+ or m/z 114.1 [C8H18]+ |
| Collision Energy | To be optimized empirically |
| Dwell Time | 100 ms |
NMR-based Quantification (qNMR):
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. illinois.edushimadzu.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.
For the purity assessment of this compound, a ¹H-qNMR experiment would be performed. A certified internal standard of known purity and concentration is added to a precisely weighed sample of the compound. By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated. nih.gov
Key Considerations for qNMR of this compound:
| Consideration | Detail |
|---|---|
| Solvent | A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆). |
| Internal Standard | A stable compound with sharp, well-separated signals that do not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone). |
| Analyte Signal Selection | A sharp singlet corresponding to a specific set of protons in the molecule, for instance, the singlets from the methyl groups of the trimethylpentan moiety, if they are well-resolved from other signals. |
| Experimental Parameters | Optimized relaxation delays (D1) are crucial to ensure full relaxation of all nuclei for accurate integration. |
Development of Detection Methods in Complex Matrices
The detection and quantification of this compound in complex matrices, such as environmental samples or industrial process streams, present unique challenges due to the presence of interfering substances. shimadzu.com The development of robust detection methods is crucial for monitoring and control purposes.
Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant concern when dealing with complex samples. To mitigate these effects, several strategies can be employed. Thorough sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a large portion of the matrix components prior to analysis. The use of an isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
For environmental samples, which may contain trace levels of the compound, a highly sensitive and selective method like LC-MS/MS is essential. The method would need to be validated for its performance in the specific matrix, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The development of such methods often involves a systematic approach, starting with the optimization of chromatographic conditions to achieve good separation from matrix components, followed by the fine-tuning of mass spectrometric parameters for optimal sensitivity and selectivity. nih.gov
Future Research Directions for N 2,4,4 Trimethylpentan 2 Yl Benzamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. rsc.org Future research should focus on novel and sustainable pathways for the synthesis of N-(2,4,4-trimethylpentan-2-yl)benzamide.
Current amide bond formation methods often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uksigmaaldrich.com Green chemistry principles encourage the development of catalytic methods for amide synthesis. ucl.ac.uksigmaaldrich.com Research into the direct amidation of benzoic acid with 2,4,4-trimethylpentan-2-amine using reusable catalysts, such as Brønsted acidic ionic liquids, could offer a more sustainable alternative to traditional methods. acs.org These ionic liquids can serve as both the catalyst and the solvent, simplifying the process and reducing waste. acs.org
Another promising area is the exploration of biocatalytic methods. Enzymes, such as lipases, can catalyze amide bond formation under mild conditions and with high selectivity. rsc.org Investigating the enzymatic synthesis of this compound could lead to a highly efficient and sustainable production method. rsc.org Additionally, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines presents another avenue for the direct synthesis of amides with the liberation of hydrogen gas as the only byproduct. sigmaaldrich.com
The use of deep eutectic solvents (DESs) as both a reaction medium and a reagent is another innovative approach that could be explored. nih.gov These solvents are often biodegradable and can be prepared from inexpensive and readily available components. nih.gov
A comparative analysis of different synthetic routes, including traditional and novel methods, could be conducted to evaluate their efficiency, cost-effectiveness, and environmental impact. The following table outlines potential synthetic strategies for future investigation.
Table 1: Potential Synthetic Pathways for this compound
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Direct Catalytic Amidation | Reaction of benzoic acid and 2,4,4-trimethylpentan-2-amine with a reusable catalyst. | Atom economy, reduced waste, potential for catalyst recycling. |
| Biocatalytic Synthesis | Use of enzymes like lipases to catalyze the amide bond formation. | High selectivity, mild reaction conditions, environmentally friendly. |
| Dehydrogenative Coupling | Ruthenium-catalyzed reaction of benzyl (B1604629) alcohol and 2,4,4-trimethylpentan-2-amine. | Formation of H2 as the only byproduct, high atom economy. |
| Deep Eutectic Solvents (DESs) | Using a DES as both the solvent and a catalyst or reagent. | Green solvent, potentially simplified workup, cost-effective. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, better control over reaction parameters, scalability. |
In-depth Mechanistic Understanding of Biochemical Interactions
While the specific biochemical interactions of this compound have not been extensively studied, the broader class of N-substituted benzamides has shown a range of biological activities. Future research should aim to elucidate the potential biochemical targets and mechanisms of action for this compound.
Studies on other substituted benzamides have revealed their potential as dopamine (B1211576) antagonists, suggesting interactions with dopamine receptors in the brain. nih.govnih.gov Research could investigate whether this compound exhibits similar properties. In vivo binding assays using radiolabeled ligands for dopamine receptors could be employed to determine its affinity and selectivity. nih.gov
Another area of interest is its potential as an enzyme inhibitor. Benzamide (B126) riboside, a related compound, is metabolized to an analog of NAD that inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov Investigating whether this compound or its potential metabolites can inhibit IMPDH could reveal a novel mechanism of action. nih.gov
Furthermore, analogs of N-(thiazol-2-yl)-benzamide have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Electrophysiological studies on cells expressing ZAC could determine if this compound modulates the activity of this ion channel. nih.gov
Kinetic studies are crucial for understanding the mechanism of any observed biochemical activity. bohrium.com Research should focus on determining the mode of inhibition (e.g., competitive, non-competitive) and the kinetic parameters for any identified interactions. bohrium.com
Design of Next-Generation Analogs with Enhanced Specificity or Potency for Non-Clinical Applications
The design and synthesis of analogs of this compound could lead to compounds with enhanced properties for various non-clinical research applications. Structure-activity relationship (SAR) studies are fundamental to this process. tandfonline.comnih.govnih.gov
Future research could involve systematic modifications of the this compound scaffold. This would include substitutions on the benzoyl ring and alterations to the bulky tert-octyl group. For example, the introduction of different functional groups at various positions on the phenyl ring can significantly influence the compound's properties. tandfonline.comnih.gov The synthesis and evaluation of a library of such analogs would provide valuable data for establishing SAR. mq.edu.au
For instance, the analog 2-(4-chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide has been synthesized, indicating that modifications to the benzoyl moiety are feasible. nih.gov Exploring a range of substituents at the para, meta, and ortho positions of the benzoyl ring could be a starting point.
The tert-octyl group provides significant steric bulk and lipophilicity. Analogs with different alkyl substituents could be designed to probe the importance of this group for any observed activity. The synthesis of a series of N-alkylbenzamides with varying chain lengths and branching could help to optimize this part of the molecule.
The following table presents a hypothetical design strategy for generating analogs of this compound for SAR studies.
Table 2: Proposed Analogs for Structure-Activity Relationship (SAR) Studies
| Modification Area | Proposed Analogs | Rationale |
|---|---|---|
| Benzoyl Ring Substitution | 4-fluoro, 4-chloro, 4-methoxy, 3-fluoro, 3-chloro, 3-methoxy | To investigate the effect of electronic and steric properties of the substituent on activity. |
| N-Alkyl Group Variation | N-tert-butyl, N-cyclohexyl, N-(1-adamantyl) | To probe the influence of the size and shape of the lipophilic group. |
| Amide Bond Isosteres | Thioamides, sulfonamides | To explore the importance of the amide bond for potential interactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and materials research. acs.orgnih.gov These technologies can be applied to accelerate the design and property prediction of novel compounds, including analogs of this compound. springernature.comnih.goveaspublisher.com
Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to generate novel molecular structures with desired properties. nih.gov These models could be used to design new analogs of this compound that are predicted to have enhanced potency or selectivity for a particular target.
Predictive modeling is another powerful application of AI and ML. anl.govnumberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of compounds based on their chemical structure. easpublisher.com By training a QSAR model on a dataset of known benzamide derivatives, it would be possible to predict the activity of newly designed analogs of this compound before they are synthesized, saving time and resources.
AI can also assist in synthetic planning. nih.gov Retrosynthesis algorithms can predict viable synthetic routes for novel compounds, which would be particularly useful for more complex analogs. This can help to ensure that the designed molecules are synthetically accessible. nih.gov
Investigation into Unexplored Material Science Applications
The unique structural features of this compound, particularly the bulky and rigid tert-octyl group, suggest that it could have interesting properties for applications in material science.
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is of significant interest in materials science. wikipedia.org Benzamide itself is known to exhibit polymorphism. wikipedia.org Future research could investigate whether this compound also displays polymorphism and characterize the different crystal structures and their properties.
The amide functional group is capable of forming hydrogen bonds, which can lead to the formation of self-assembled structures. While the bulky tert-octyl group might hinder extensive hydrogen bonding networks, it could also lead to the formation of unique supramolecular architectures. The potential for this compound to act as a gelator for organic solvents could be explored.
Furthermore, the development of novel polymers is an active area of research. Sulfamides have been investigated as bioisosteres for amides in materials science, leading to the synthesis of polysulfamides with interesting thermal properties. rsc.org It might be possible to incorporate the this compound moiety into a polymer backbone to create new materials with tailored properties.
Computational modeling and predictive tools can be employed to forecast the material properties of this compound and its derivatives. hilarispublisher.comhilarispublisher.comsustainability-directory.com These methods can simulate properties such as thermal stability, mechanical strength, and electronic properties, guiding the experimental investigation into its potential material science applications. hilarispublisher.com
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,4,4-trimethylpentan-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step amidation reactions. A common approach includes coupling a benzoyl chloride derivative with 2,4,4-trimethylpentan-2-amine under controlled conditions. Key parameters include:
- Temperature : Maintain 0–4°C during coupling to minimize side reactions.
- Solvents : Dichloromethane or ethyl acetate is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures high purity . Advanced optimization may employ continuous flow reactors to enhance yield and reproducibility .
Q. How can researchers characterize the molecular structure and purity of this compound?
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR verify substituent positions and stereochemistry (e.g., δ 1.2–1.4 ppm for methyl groups in the pentan-2-yl moiety) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 368.59696 (calculated for ) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
SAR strategies focus on:
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF) to the benzamide ring improves metabolic stability .
- Side Chain Variations : Replacing the trimethylpentan-2-yl group with cyclohexyl or thiadiazole moieties alters target affinity .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites), guiding rational design . Example: In anticancer studies, analogues with 1,3,4-thiadiazole substituents showed 10-fold higher cytotoxicity (IC = 0.8 μM vs. 8.2 μM for parent compound) .
Q. What computational and experimental approaches resolve contradictions in bioactivity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, cell line variability). Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to identify false positives .
- Kinetic Studies : Measure time-dependent inhibition (e.g., IC shifts from 2.4 μM at 24h to 0.9 μM at 72h) to confirm mechanism .
- Machine Learning : Train models on published bioactivity datasets to predict false negatives/positives .
Q. How can researchers optimize the compound’s stability and pharmacokinetic properties for in vivo studies?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., amide hydrolysis). Methylation of labile protons reduces clearance by 40% .
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous solubility (<10 μg/mL → >200 μg/mL) .
- In Vivo PK : Monitor plasma half-life (t = 4.2 h in mice) and bioavailability (F = 22%) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
